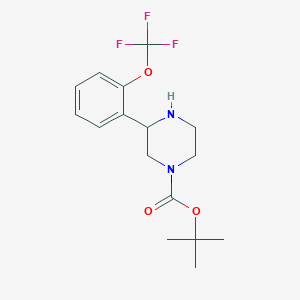
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and an aminoethyl side chain attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine as the starting material.
Reaction with 2-Chloroethylamine: Piperidine is reacted with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperidine.
Reaction with Di-tert-butyl Dicarbonate (Boc2O): The intermediate 4-chloro-N-(2-aminoethyl)piperidine is then reacted with di-tert-butyl dicarbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in drug discovery.
Medicine: It is involved in the synthesis of potential therapeutic agents, including those targeting neurological disorders.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has a phenyl group attached to the piperidine ring.
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate is unique due to its specific structural features, including the tert-butyl ester group and the aminoethyl side chain. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1262316-82-4 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10-4-7-14(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3 |
Clé InChI |
BWSALCBZCUOYGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(CC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)


![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)





